Isoandrographolide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

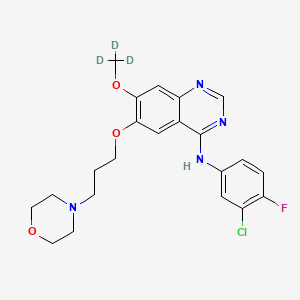

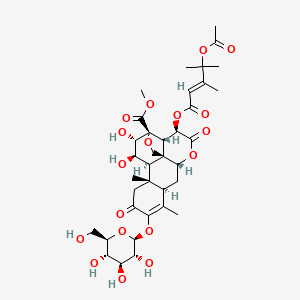

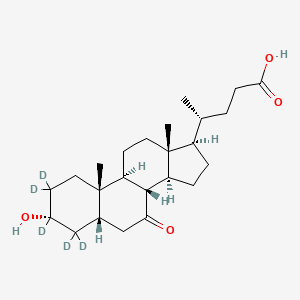

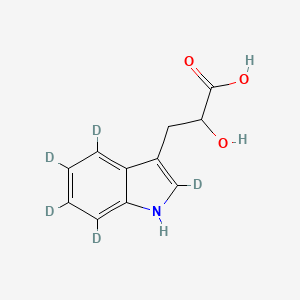

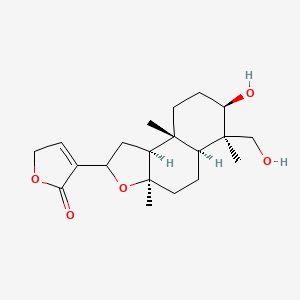

Isoandrographolide is a minor diterpenoid lactone isolated from the plant Andrographis paniculata. It shares the same chemical formula as andrographolide (C20H30O5) but differs in its geometry. This compound forms a colorless prism with a melting point of 198–200°C .

Vorbereitungsmethoden

Isoandrographolide can be synthesized from andrographolide. The synthetic route involves the conversion of andrographolide to this compound through a series of chemical reactions. The preparation of this compound acetals has been reported, where this compound is reacted with various aldehydes under acidic conditions to form acetals . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid.

Analyse Chemischer Reaktionen

Isoandrographolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. For example, the oxidation of this compound can lead to the formation of this compound acetals, which have been characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry . The major products formed from these reactions include various acetals and derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Isoandrographolide has been extensively studied for its potential therapeutic applications. It has shown significant anti-plasmodial activity against chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite . Additionally, this compound possesses antiviral, anti-inflammatory, and anticancer properties. It has been investigated for its potential use in treating diseases such as malaria, viral infections, and cancer . In the field of chemistry, this compound and its derivatives are used as starting materials for the synthesis of new compounds with enhanced biological activities.

Wirkmechanismus

The mechanism of action of isoandrographolide involves its interaction with various molecular targets and pathways. This compound inhibits the activation of the NLRP3 inflammasome, which plays a crucial role in the inflammatory response . By inhibiting this pathway, this compound can reduce inflammation and provide therapeutic benefits in conditions such as silicosis. Additionally, this compound has been shown to modulate the Wnt signaling pathway, which is involved in cellular homeostasis and neuroprotection .

Vergleich Mit ähnlichen Verbindungen

Isoandrographolide is structurally similar to andrographolide, neoandrographolide, and 14-deoxyandrographolide. These compounds are also isolated from Andrographis paniculata and share similar biological activities. this compound is unique in its specific geometric configuration, which contributes to its distinct biological properties . For example, while andrographolide is known for its anti-inflammatory and anticancer activities, this compound has shown potent anti-plasmodial and antiviral activities .

Eigenschaften

Molekularformel |

C20H30O5 |

|---|---|

Molekulargewicht |

350.4 g/mol |

IUPAC-Name |

4-[(3aR,5aS,6R,7R,9aR,9bS)-7-hydroxy-6-(hydroxymethyl)-3a,6,9a-trimethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-2-yl]-2H-furan-5-one |

InChI |

InChI=1S/C20H30O5/c1-18-7-5-16(22)19(2,11-21)14(18)4-8-20(3)15(18)10-13(25-20)12-6-9-24-17(12)23/h6,13-16,21-22H,4-5,7-11H2,1-3H3/t13?,14-,15-,16+,18+,19-,20+/m0/s1 |

InChI-Schlüssel |

QTYVPMSAPQBXMM-BXTHMLGCSA-N |

Isomerische SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@@]3([C@H]2CC(O3)C4=CCOC4=O)C)(C)CO)O |

Kanonische SMILES |

CC12CCC(C(C1CCC3(C2CC(O3)C4=CCOC4=O)C)(C)CO)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.